4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)benzamide

Catalog No.
S3776184
CAS No.
M.F
C18H16FN3O
M. Wt
309.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl...

Product Name

4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)benzamide

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-N-(3-fluorophenyl)benzamide

Molecular Formula

C18H16FN3O

Molecular Weight

309.3 g/mol

InChI

InChI=1S/C18H16FN3O/c1-12-10-13(2)22(21-12)17-8-6-14(7-9-17)18(23)20-16-5-3-4-15(19)11-16/h3-11H,1-2H3,(H,20,23)

InChI Key

SKKLWEQZOURJNE-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)F)C

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)F)C

The exact mass of the compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)benzamide is 309.12774030 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • This compound is a derivative of a benzamide, a class of molecules containing a benzene ring linked to a carboxylic acid amide group (CONH2).
  • In this specific case, the amide group is further linked to a 3,5-dimethyl-1H-pyrazol-1-yl moiety (a five-membered ring with two nitrogen atoms and three carbon atoms), and the benzene ring has a fluorine atom at the 3rd position (meta position) and a 3,5-dimethyl-1H-pyrazol-1-yl group at the 4th position (para position).

Molecular Structure Analysis

  • The key features include the presence of the amide bond, the aromatic character of the benzene ring, and the heterocyclic pyrazole ring.
  • The two methyl groups on the pyrazole ring might influence its electronic properties and interaction with other molecules.
  • The fluorine atom on the benzene ring can also affect its electronic properties and potential interactions.

Chemical Reactions Analysis

  • Information on specific reactions involving this compound is not available.
  • However, general reactions for benzamides can be referenced, including hydrolysis of the amide bond under acidic or basic conditions, and nucleophilic substitution reactions at the carbonyl carbon of the amide group.

Physical And Chemical Properties Analysis

  • No data is currently available on melting point, boiling point, solubility, or stability of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)benzamide.

There is no scientific literature available on the mechanism of action for this specific compound.

  • No safety information is currently available for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)benzamide.

Please note:

  • The absence of information does not necessarily negate the potential significance of this compound. Further research might reveal interesting properties and applications.

Future considerations:

  • Monitor scientific databases for emerging research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)benzamide.
  • Consider searching for patents or unpublished research reports that might describe this compound.
  • Pyrazole derivatives

    Pyrazoles are a class of five-membered heterocyclic rings containing nitrogen atoms. They are a prevalent scaffold in medicinal chemistry due to their diverse biological activities []. Research efforts explore pyrazole derivatives for applications such as anticonvulsants, analgesics, and anti-inflammatory drugs []. While 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)benzamide itself is not documented in such research, the presence of the 3,5-dimethyl-1H-pyrazol-1-yl group suggests potential for similar investigations.

  • Fluorine substitution

    Incorporation of fluorine atoms into molecules can have a significant impact on their properties, including improving bioavailability and metabolic stability []. Research explores the effects of fluorine substitution on various drugs []. The 3-fluorophenyl group in 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)benzamide might be part of such investigations aimed at optimizing a drug candidate.

  • Benzamide derivatives

    Benzamides are another class of molecules with diverse biological activities. They are often used as a core structure for developing new drugs []. Research explores benzamide derivatives for applications such as anti-cancer agents and anti-microbial compounds []. The presence of the benzamide group in 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)benzamide suggests a possibility that it could be investigated for similar purposes.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

309.12774030 g/mol

Monoisotopic Mass

309.12774030 g/mol

Heavy Atom Count

23

Dates

Last modified: 04-15-2024

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